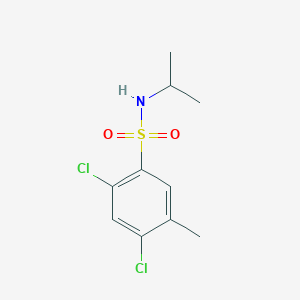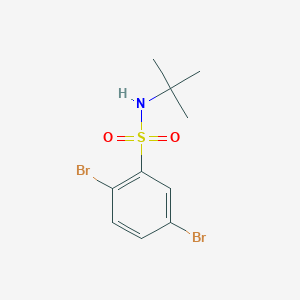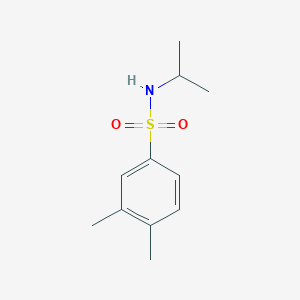
2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide, also known as DCMPS, is a sulfonamide compound that has been widely used in scientific research. DCMPS has a unique chemical structure that makes it a valuable tool in the study of various biological processes.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide involves its ability to selectively block ion channels. 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide binds to the ion channel and prevents the flow of ions through the channel. This results in a decrease in the activity of the ion channel, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide depend on the ion channel that it is blocking. For example, blocking the TRPM7 ion channel can result in decreased cell proliferation and differentiation. Blocking the NMDA receptor can result in impaired synaptic plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide in lab experiments is its selectivity for specific ion channels. This allows researchers to study the effects of blocking specific ion channels without affecting other channels. However, one limitation of using 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide is that it can be difficult to obtain high purity 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide, which can affect the reproducibility of experiments.
Orientations Futures
There are several future directions for the use of 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide in scientific research. One direction is the development of more selective 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide analogs that can be used to study specific ion channels. Another direction is the use of 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide in the development of new drugs that target ion channels for the treatment of various diseases. Additionally, 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide can be used in the study of other biological processes that are mediated by ion channels.
Méthodes De Synthèse
2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with isopropylamine and methylamine in the presence of a base. The resulting product is then purified using column chromatography. This method yields high purity 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide that is suitable for scientific research.
Applications De Recherche Scientifique
2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide has been used in a variety of scientific research applications. One of the most common uses of 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide is in the study of ion channels. 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide has been shown to selectively block the TRPM7 ion channel, which is involved in a variety of biological processes, including cell proliferation and differentiation. 2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide has also been used in the study of the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Propriétés
Nom du produit |
2,4-dichloro-N-isopropyl-5-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C10H13Cl2NO2S |
Poids moléculaire |
282.19 g/mol |
Nom IUPAC |
2,4-dichloro-5-methyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-6(2)13-16(14,15)10-4-7(3)8(11)5-9(10)12/h4-6,13H,1-3H3 |
Clé InChI |
GTWSJHDCYVATDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC(C)C |
SMILES canonique |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















